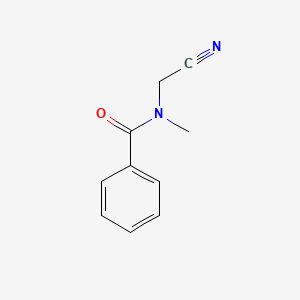

N-(cyanomethyl)-N-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(cyanomethyl)-N-methylbenzamide” is a chemical compound with the linear formula C9H8N2O . It is part of a class of compounds known as N-cyanoacetamides . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

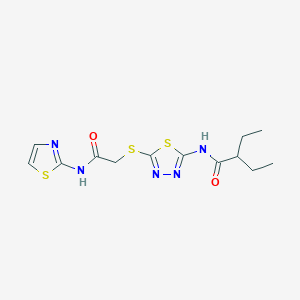

The synthesis of N-cyanoacetamides, such as “N-(cyanomethyl)-N-methylbenzamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “N-(cyanomethyl)-N-methylbenzamide” is represented by the linear formula C9H8N2O . The molecular weight of the compound is 160.177 .Chemical Reactions Analysis

N-cyanoacetamides are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .科学的研究の応用

Metabolic Conversion and Stability

- N-(Hydroxymethyl)-benzamide was characterized as a major metabolite of N-methylbenzamide in vitro and identified as a urinary metabolite of N-methylbenzamide. This study highlights the metabolic conversion and stability of N-(cyanomethyl)-N-methylbenzamide derivatives (Ross, Farmer, Gescher, Hickman, & Threadgill, 1983).

Conformational Analysis and Heterocyclic Synthesis

- 2-Halogeno substituted N-cyanomethyl-N-methylbenzamides were investigated to determine conformational behavior and their potential in synthesizing heterocyclic compounds (Dölling, Perjéssy, Schaller, & Kolbe, 1998).

Metabolism by Liver Microsomes

- The metabolism of N,N-dimethylbenzamides by rat liver microsomes leads to the formation of N-methylbenzamides and formaldehyde, involving the formation of an intermediate N-hydroxymethyl-N-methylbenzamide (Constantino, Rosa, & Iley, 1992).

Catalysis in C-H Bond Functionalization

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, structurally similar to N-(cyanomethyl)-N-methylbenzamide, was synthesized and characterized for its potential in metal-catalyzed C-H bond functionalization reactions (Al Mamari & Al Lawati, 2019).

Microsomal Oxidation and Dealkylation

- N-(But-3-enyl)-N-methylbenzamide underwent microsomal oxidation by rat liver microsomes, yielding products of N-dealkylation, illustrating the role of N-(cyanomethyl)-N-methylbenzamide derivatives in biochemical reactions (Iley & Tolando, 2000).

Diffusion in Glass-Forming Compounds

- Rotational and translational diffusion in DEET (N,N,-diethyl-3-Methylbenzamide), a compound related to N-(cyanomethyl)-N-methylbenzamide, was investigated, providing insights into the physical properties of similar compounds (Sangoro, Iacob, Kipnusu, Jasiurkowska, Valiullin, Friedrich, Kärger, & Kremer, 2011).

作用機序

Mode of Action

It has been suggested that it may interact with its targets to induce changes in cellular processes . More detailed studies are required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

It has been suggested that it may influence the respiration in glycolytic process which supplies nadph

Pharmacokinetics

It has been suggested that it has favorable adme properties . More detailed studies are required to outline these properties and their impact on bioavailability.

Result of Action

N-(cyanomethyl)-N-methylbenzamide has been reported to induce a broad range of disease resistance in tobacco and rice, and it induces Systemic Acquired Resistance (SAR) marker gene expression without salicylic acid accumulation in tobacco

特性

IUPAC Name |

N-(cyanomethyl)-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12(8-7-11)10(13)9-5-3-2-4-6-9/h2-6H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBYUGHUQFIWPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#N)C(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyanomethyl)-N-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2784099.png)

![4-ethyl-7-hydroxy-5-oxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2784104.png)

![2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2784110.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2784114.png)

![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2784115.png)

![Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate](/img/structure/B2784118.png)

![1-methyl-3,8-bis(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2784120.png)

![1-(4-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)propan-1-one](/img/structure/B2784121.png)